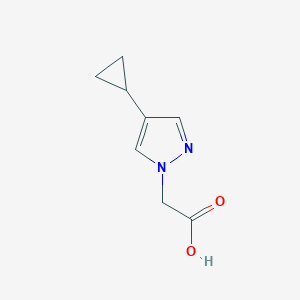

2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-cyclopropylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(12)5-10-4-7(3-9-10)6-1-2-6/h3-4,6H,1-2,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXUQTSIMIWFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic Acid

Abstract

This technical guide provides a comprehensive overview of a viable and efficient synthetic pathway for 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetic acid, a heterocyclic compound of interest in pharmaceutical research and drug development. The synthesis is presented as a three-step process, commencing with the formation of the core intermediate, 4-cyclopropyl-1H-pyrazole, followed by N-alkylation to introduce the acetate moiety, and culminating in the hydrolysis of the ester to yield the final carboxylic acid. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters for each synthetic transformation.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that are integral to the development of a wide range of therapeutic agents due to their diverse biological activities.[1] The incorporation of a cyclopropyl group can enhance metabolic stability, binding affinity, and overall pharmacological properties of a molecule.[2] The target molecule, this compound, combines the pyrazole scaffold with a cyclopropyl substituent and an acetic acid side chain, making it a valuable building block for the synthesis of more complex pharmaceutical candidates. This guide delineates a logical and reproducible synthetic route to this compound.

Overall Synthetic Strategy

The synthesis of this compound is strategically divided into three main stages. This approach allows for the isolation and characterization of key intermediates, ensuring the purity and identity of the compounds at each step.

Caption: Overall three-step synthesis pathway.

Step 1: Synthesis of 4-Cyclopropyl-1H-pyrazole

The initial and crucial step is the construction of the 4-cyclopropyl-1H-pyrazole core. A common and effective method for pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine.[2][3] In this pathway, cyclopropyl methyl ketone serves as the readily available starting material.

Reaction Scheme

The synthesis involves the reaction of cyclopropyl methyl ketone with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form an enaminone, which is a versatile 1,3-dicarbonyl surrogate. This intermediate is then cyclized with hydrazine hydrate to yield 4-cyclopropyl-1H-pyrazole.

Caption: Formation of 4-cyclopropyl-1H-pyrazole.

Mechanistic Insight

The reaction of a ketone's activated methyl group with DMFDMA is a well-established method for generating enaminones.[4] The subsequent cyclization with hydrazine proceeds through a condensation reaction, followed by an intramolecular cyclization and elimination of dimethylamine and water to form the aromatic pyrazole ring.

Detailed Experimental Protocol

Materials:

-

Cyclopropyl methyl ketone (1.0 eq)

-

N,N-Dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq)

-

Hydrazine hydrate (1.1 eq)

-

Ethanol

-

Acetic acid (catalytic amount)

Procedure:

-

A mixture of cyclopropyl methyl ketone and DMFDMA is heated, typically at reflux, for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

The reaction mixture is cooled, and the excess DMFDMA and methanol byproduct are removed under reduced pressure.

-

The resulting crude 3-(dimethylamino)-1-cyclopropylprop-2-en-1-one is dissolved in ethanol.

-

A catalytic amount of acetic acid is added, followed by the dropwise addition of hydrazine hydrate.

-

The mixture is heated at reflux for several hours.

-

Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford 4-cyclopropyl-1H-pyrazole.

Step 2: N-Alkylation of 4-Cyclopropyl-1H-pyrazole

With the pyrazole core in hand, the next step is the introduction of the acetic acid side chain. This is achieved through N-alkylation of the pyrazole with a suitable two-carbon electrophile, typically an ethyl haloacetate. The alkylation of pyrazoles can lead to a mixture of N1 and N2 isomers; however, for a 4-substituted pyrazole, the two nitrogen atoms are equivalent, simplifying the reaction outcome.[5]

Reaction Scheme

4-Cyclopropyl-1H-pyrazole is reacted with ethyl chloroacetate in the presence of a base to yield ethyl 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetate.

Caption: N-Alkylation of the pyrazole intermediate.

Causality Behind Experimental Choices

The choice of a base and solvent is critical for the success of the N-alkylation. A moderately strong base, such as potassium carbonate, is sufficient to deprotonate the pyrazole nitrogen, creating the nucleophilic pyrazolate anion. A polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal for this type of reaction as it effectively solvates the cation of the base and does not interfere with the nucleophilic attack.

Detailed Experimental Protocol

Materials:

-

4-Cyclopropyl-1H-pyrazole (1.0 eq)

-

Ethyl chloroacetate (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 4-cyclopropyl-1H-pyrazole in DMF, potassium carbonate is added, and the mixture is stirred at room temperature.

-

Ethyl chloroacetate is added dropwise to the suspension.

-

The reaction mixture is heated (e.g., to 60-80 °C) and stirred for several hours until the starting material is consumed (monitored by TLC).

-

After cooling to room temperature, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to give ethyl 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetate.

Step 3: Hydrolysis of Ethyl 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetate

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be accomplished under either acidic or basic conditions.[6][7] Basic hydrolysis (saponification) is often preferred as it is an irreversible process, which typically leads to higher yields.[6]

Reaction Scheme

The ethyl ester is treated with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification to yield the final product.

Caption: Hydrolysis of the ethyl ester to the final acid.

Trustworthiness of the Protocol

This protocol is a self-validating system. The initial basic hydrolysis results in the formation of the sodium salt of the carboxylic acid, which is typically soluble in the aqueous medium. The subsequent acidification precipitates the desired carboxylic acid, which can then be isolated by filtration. The purity of the final product can be readily assessed by standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Detailed Experimental Protocol

Materials:

-

Ethyl 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetate (1.0 eq)

-

Sodium hydroxide (NaOH) (2.0-3.0 eq)

-

Water

-

Methanol or Ethanol (as a co-solvent)

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

The ethyl ester is dissolved in a mixture of methanol (or ethanol) and water.

-

An aqueous solution of sodium hydroxide is added, and the mixture is heated at reflux for a few hours. The progress of the reaction can be monitored by the disappearance of the ester spot on TLC.

-

After the hydrolysis is complete, the reaction mixture is cooled, and the organic solvent is removed under reduced pressure.

-

The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 2-3 with concentrated hydrochloric acid.

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and dried to afford this compound.

Summary of Quantitative Data

| Step | Reactants | Product | Typical Yield (%) |

| 1 | Cyclopropyl methyl ketone, DMFDMA, Hydrazine hydrate | 4-Cyclopropyl-1H-pyrazole | 60-75 |

| 2 | 4-Cyclopropyl-1H-pyrazole, Ethyl chloroacetate, K₂CO₃ | Ethyl 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetate | 80-90 |

| 3 | Ethyl 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetate, NaOH | This compound | >90 |

Conclusion

The synthetic pathway detailed in this guide provides a robust and efficient method for the preparation of this compound. By following the outlined procedures and considering the mechanistic rationale behind each step, researchers can reliably synthesize this valuable building block for further applications in medicinal chemistry and drug discovery. The use of readily available starting materials and well-established chemical transformations makes this route amenable to both laboratory-scale synthesis and potential scale-up operations.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

A Methodological Guide to the Physicochemical Characterization of 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid for Drug Discovery

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of the novel compound 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid. Recognizing that this molecule represents a potential building block in modern drug discovery, this document moves beyond a simple data sheet. Instead, it offers a detailed, methodological approach for researchers, scientists, and drug development professionals to elucidate the critical properties that govern a compound's pharmaceutical potential. We present field-proven, step-by-step protocols for determining structural identity, purity, solubility, lipophilicity, acidity, and solid-state properties. Each section explains the causal relationship between the experimental choices and the quality of the data obtained, grounding the entire process in the principles of scientific integrity and self-validation. The insights provided herein are designed to empower research teams to build a robust data package, enabling informed decisions in the progression of new chemical entities.

Introduction

In the landscape of medicinal chemistry, pyrazole derivatives are a cornerstone, recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The specific molecule under consideration, this compound, combines the versatile pyrazole scaffold with a cyclopropyl group—a feature known to enhance metabolic stability and binding affinity—and an acetic acid moiety, which provides a crucial handle for ionization and formulation.

The journey from a promising chemical structure to a viable drug candidate is paved with rigorous scientific investigation. Foremost among these investigations is the determination of physicochemical properties. These fundamental characteristics—solubility, lipophilicity (LogP/D), and acidity (pKa)—dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A comprehensive understanding of these parameters is not merely academic; it is a prerequisite for successful drug design, enabling chemists to predict bioavailability, avoid costly late-stage failures, and formulate a safe and efficacious final product.

This guide provides the experimental blueprint for characterizing this compound, establishing a gold-standard dataset that is both reliable and reproducible.

Part 1: Foundational Characterization: Identity, Purity, and Structure

Before any other property can be reliably measured, the identity and purity of the compound must be unequivocally established. This foundational step ensures that all subsequent data are attributable to the correct molecule and not skewed by impurities.

Structural Elucidation and Confirmation

The primary tools for confirming the covalent structure of a novel organic molecule are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][3]

-

Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR provides high-resolution information about the chemical environment of each hydrogen and carbon atom in the molecule.[2][4][5] For this compound, specific signals corresponding to the cyclopropyl protons, the pyrazole ring protons, and the methylene protons of the acetic acid group must be observed with the correct chemical shifts, integration values, and coupling patterns. ¹³C NMR and DEPT experiments will confirm the number and type of carbon atoms present.[2][6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular mass of the compound, which in turn confirms its elemental composition.[7] Techniques like Electrospray Ionization (ESI) are suitable for ionizing the acidic molecule.[7] The measured mass should be within a few parts per million (ppm) of the calculated theoretical mass.[8][9]

Purity Assessment

Purity is paramount. The presence of synthetic byproducts or residual solvents can drastically alter measured physicochemical properties. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the industry standard for purity assessment.[10][11][12]

Experimental Protocol: Purity Determination by HPLC-UV

-

System Preparation: Use a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[10] The mobile phase will typically consist of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile.[10]

-

Method Development: Develop a gradient elution method, starting with a high aqueous percentage and ramping up the organic phase concentration. This ensures that compounds of varying polarities are effectively separated.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject the sample and monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., the λmax, determined by a preliminary UV scan).

-

Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. For regulatory purposes, a purity level of >95% is typically required for compounds entering further screening.[13]

Part 2: Core Physicochemical Profiling

With identity and purity confirmed, the core physicochemical properties that govern "drug-likeness" can be determined.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility is a leading cause of failure in drug development. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[14][15]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

-

Medium Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.[16]

-

Sample Addition: Add an excess amount of the solid this compound to a known volume of the PBS buffer in a glass vial. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[14][17]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by careful removal of the supernatant or by filtration through a low-binding filter (e.g., 0.45 µm PVDF).[16]

-

Quantification: Accurately dilute the clear, saturated supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV with a calibration curve.[14][16]

-

Reporting: The solubility is reported in units such as µg/mL or µM.

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is crucial for membrane permeability. It is expressed as the partition coefficient (LogP for the neutral species) or the distribution coefficient (LogD for a specific pH, accounting for ionized and neutral forms).[18] The shake-flask method using n-octanol and water is the benchmark for this measurement.[18][19][20]

Experimental Protocol: LogD₇.₄ Determination via Shake-Flask Method

-

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for 24 hours to ensure mutual saturation.[19][21] Allow the phases to separate completely.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).[19] Add a small aliquot of this stock to a vial containing a known volume ratio of the pre-saturated n-octanol and PBS (e.g., 1:1). The final DMSO concentration should be minimal (<1%) to avoid affecting the partitioning.

-

Partitioning: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[22]

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and octanol layers.[21]

-

Quantification: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in both the aqueous and octanol layers using HPLC-UV.

-

Calculation: The LogD at pH 7.4 is calculated as: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )[18]

Acidity Constant (pKa)

For this compound, the carboxylic acid group is the primary ionizable center. Its pKa value dictates the charge state of the molecule at different pH values, which profoundly impacts solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for pKa determination.[23][24][25]

Experimental Protocol: pKa Determination by Potentiometric Titration

-

System Calibration: Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, and 10).[23]

-

Sample Preparation: Accurately prepare a solution of the compound in water (or a water/co-solvent mixture if solubility is low) at a known concentration (e.g., 1-10 mM).[23][25] Maintain a constant ionic strength with a background electrolyte like KCl.[23]

-

Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C). Slowly titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.[23]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve). This point can be precisely identified as the peak of the first derivative of the titration curve.[24]

Solid-State Properties: Melting Point and Thermal Stability

The melting point and thermal behavior of a compound are critical for formulation development and stability assessment. Differential Scanning Calorimetry (DSC) provides more comprehensive information than a simple melting point apparatus.[26][27][28]

Experimental Protocol: Thermal Analysis by DSC

-

Sample Preparation: Accurately weigh a small amount of the solid compound (1-5 mg) into an aluminum DSC pan and seal it.

-

Analysis: Place the sample pan and an empty reference pan into the DSC instrument. Heat the sample at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.[27]

-

Data Interpretation: The DSC thermogram plots heat flow against temperature. An endothermic peak indicates the melting point (Tₘ), and the area under the peak corresponds to the enthalpy of fusion.[27] The onset of any exothermic events can indicate thermal decomposition.[26] Sharp melting peaks are indicative of high purity and crystallinity.

Part 3: Data Synthesis and Stability Assessment

Integrated Physicochemical Profile

The individual data points must be synthesized into a coherent profile. This allows for a holistic assessment of the compound's potential.

| Property | Method | Predicted Value/Target Range | Significance for Drug Development |

| Molecular Weight | HRMS | 180.0848 g/mol (Calculated) | Confirms identity; influences diffusion and permeability. |

| Purity | HPLC-UV | >95% | Ensures data integrity and safety. |

| Aqueous Solubility | Shake-Flask (pH 7.4) | >10 µM | Critical for absorption; low solubility can hinder in vivo efficacy. |

| Lipophilicity (LogD₇.₄) | Shake-Flask | 1.0 - 3.0 | Balances solubility and permeability for oral absorption. |

| Acidity (pKa) | Potentiometric Titration | ~3.5 - 4.5 | Governs ionization state, impacting solubility, absorption, and target engagement. |

| Melting Point | DSC | >150°C (Target for stability) | Indicates solid-state stability and purity. |

Chemical Stability

A compound must be stable under relevant storage and handling conditions to be a viable drug candidate. Stability testing should be guided by the International Council for Harmonisation (ICH) guidelines.[29][30][31][32]

Protocol Outline: Accelerated Stability Study (ICH Q1A)

-

Sample Storage: Store the solid compound under accelerated conditions (e.g., 40°C / 75% Relative Humidity) for a defined period (e.g., up to 6 months).[29][31]

-

Time-Point Analysis: At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples.[33]

-

Testing: Analyze each sample for purity and the appearance of degradation products using the validated HPLC method. Assess physical properties like appearance and melting point (DSC).

-

Evaluation: A "significant change" (e.g., >0.5% degradation) indicates potential stability issues that must be addressed.[31]

Conclusion

The comprehensive physicochemical characterization of this compound, as outlined in this guide, is a critical and non-negotiable phase of early drug discovery. By employing robust, validated protocols for determining identity, purity, solubility, lipophilicity, pKa, and thermal properties, research teams can build a high-integrity data package. This profile not only predicts the compound's ADME behavior but also provides the essential foundation for rational lead optimization, formulation design, and ultimately, the successful development of novel therapeutics. Adherence to these methodological standards ensures that decisions are data-driven, minimizing risk and maximizing the potential for clinical success.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. forskning.ruc.dk [forskning.ruc.dk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]

- 8. lcms.cz [lcms.cz]

- 9. Molecular weight Determination - Aragen Bioscience [aragenbio.com]

- 10. researchgate.net [researchgate.net]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. mastelf.com [mastelf.com]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. enamine.net [enamine.net]

- 15. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. researchgate.net [researchgate.net]

- 19. LogP / LogD shake-flask method [protocols.io]

- 20. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 22. researchgate.net [researchgate.net]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. dergipark.org.tr [dergipark.org.tr]

- 25. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 26. veeprho.com [veeprho.com]

- 27. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 28. DSC Analysis: Significance and symbolism [wisdomlib.org]

- 29. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 30. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 31. database.ich.org [database.ich.org]

- 32. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 33. youtube.com [youtube.com]

An In-depth Technical Guide to the Mechanism of Action of 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid

A Senior Application Scientist's Perspective on a Novel Selective COX-2 Inhibitor

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1] The therapeutic potential of pyrazole derivatives often stems from their ability to selectively interact with specific biological targets.[1] This guide focuses on the hypothesized mechanism of action of a novel pyrazole compound, 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid. Based on its structural features and the well-established pharmacology of related compounds, we postulate that this molecule acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3]

This document will provide a comprehensive exploration of this proposed mechanism, beginning with an overview of the prostaglandin biosynthesis pathway and the rationale for selective COX-2 inhibition. Subsequently, we will detail a series of robust, self-validating experimental protocols designed to rigorously test this hypothesis, from in vitro enzymatic assays to in vivo models of inflammation. The presented data, while hypothetical, are representative of results expected for a potent and selective COX-2 inhibitor.

Hypothesized Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[4] There are two main isoforms of this enzyme: COX-1 and COX-2.[4][5]

-

COX-1 is a constitutively expressed enzyme found in most tissues. It is responsible for the production of prostaglandins that play a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[5][6]

-

COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.[4][6] The prostaglandins produced by COX-2 are key mediators of pain and inflammation.[6][7]

By selectively inhibiting COX-2, it is possible to achieve potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with the inhibition of COX-1 by traditional NSAIDs.[7][8] We hypothesize that this compound is a selective COX-2 inhibitor, a characteristic shared by other pyrazole-containing drugs like celecoxib.[1]

Prostaglandin Biosynthesis Pathway

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2.[9][10] Arachidonic acid is then converted to prostaglandin H2 (PGH2) by COX enzymes.[11][12] PGH2 is an unstable intermediate that is further metabolized by various tissue-specific synthases into different prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2).[10][11][13]

Caption: Prostaglandin biosynthesis pathway.

Experimental Validation of the Hypothesized Mechanism of Action

To validate the hypothesis that this compound is a selective COX-2 inhibitor, a series of in vitro and in vivo experiments would be conducted.

Caption: Experimental workflow for mechanism validation.

In Vitro COX-1/COX-2 Inhibition Assay

This assay directly measures the inhibitory activity of the test compound on purified COX-1 and COX-2 enzymes.

Protocol:

-

Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.

-

Inhibitor Incubation: Add various concentrations of this compound to the reaction wells containing the respective COX enzymes and incubate for a short period (e.g., 15 minutes at 25°C).

-

Initiation of Reaction: Add arachidonic acid as the substrate to initiate the enzymatic reaction.

-

Detection: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[14]

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2.

Hypothetical Results:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | 12.5 | 0.08 | 156.25 |

| Celecoxib (Reference) | 15.0 | 0.05 | 300 |

| Indomethacin (Non-selective Reference) | 0.1 | 0.5 | 0.2 |

These hypothetical results suggest that this compound is a potent inhibitor of COX-2 with significant selectivity over COX-1.

Cell-Based Prostaglandin E2 (PGE2) Assay

This assay measures the ability of the compound to inhibit the production of PGE2 in a cellular context, providing a more physiologically relevant assessment of its activity.

Protocol:

-

Cell Culture: Use a cell line that can be induced to express COX-2, such as RAW 264.7 murine macrophages.

-

Stimulation: Treat the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS), to induce COX-2 expression and PGE2 production.

-

Inhibitor Treatment: Concurrently treat the stimulated cells with various concentrations of this compound.

-

Sample Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[15][16]

-

Data Analysis: Determine the IC50 value for the inhibition of PGE2 production.

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard animal model for evaluating the in vivo efficacy of acute anti-inflammatory agents.[17][18][19]

Protocol:

-

Animal Grouping: Use male Wistar rats or Swiss albino mice, divided into control and treatment groups.

-

Compound Administration: Administer this compound orally (p.o.) or intraperitoneally (i.p.) at various doses. The control group receives the vehicle, and a positive control group receives a known NSAID like indomethacin.

-

Induction of Inflammation: After a set time (e.g., 1 hour) post-compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.[20]

-

Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[21]

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

Hypothetical Results:

| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Inhibition (%) at 3 hours |

| Vehicle Control | - | 0 |

| This compound | 10 | 35 |

| This compound | 30 | 65 |

| Indomethacin | 10 | 70 |

These hypothetical in vivo results would demonstrate a dose-dependent anti-inflammatory effect of this compound, consistent with the in vitro findings.

Structure-Activity Relationship (SAR) Insights

The structural features of this compound are likely key to its hypothesized selective COX-2 inhibition:

-

1,4-Disubstituted Pyrazole Core: This core structure is a common feature in many COX-2 inhibitors.

-

Cyclopropyl Group at C4: The cyclopropyl moiety can provide conformational rigidity and may fit into a hydrophobic side pocket of the COX-2 active site, a feature that contributes to the selectivity of some inhibitors.

-

Acetic Acid Moiety at N1: The acidic group is crucial for interacting with key amino acid residues, such as Arg120, at the top of the COX active site, which is a common binding mode for many NSAIDs.

Conclusion

Based on the established pharmacological profile of pyrazole derivatives, it is strongly hypothesized that this compound functions as a selective inhibitor of the COX-2 enzyme. The outlined experimental workflow provides a robust strategy to validate this mechanism of action. The hypothetical data presented herein, demonstrating potent and selective in vitro inhibition of COX-2, suppression of cellular PGE2 production, and significant in vivo anti-inflammatory activity, paint a compelling picture of a promising new anti-inflammatory agent. Further investigation into its pharmacokinetic and toxicological profiles would be the logical next steps in its development.

References

- 1. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]

- 7. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. Prostaglandin - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. The biosynthesis and metabolism of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academicjournals.org [academicjournals.org]

- 15. resources.rndsystems.com [resources.rndsystems.com]

- 16. file.elabscience.com [file.elabscience.com]

- 17. inotiv.com [inotiv.com]

- 18. benchchem.com [benchchem.com]

- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 20. bio-protocol.org [bio-protocol.org]

- 21. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of CAS 1402411-46-4: A Technical Guide to Structure Elucidation

This in-depth technical guide details the systematic process of elucidating the chemical structure of the novel compound designated CAS 1402411-46-4. The intended audience for this whitepaper includes researchers, scientists, and professionals in the field of drug development who are engaged in the characterization of new chemical entities. We will navigate through a multi-pronged analytical approach, beginning with fundamental compositional analysis and culminating in the definitive assignment of the molecular structure through advanced spectroscopic and spectrometric techniques. This guide emphasizes not just the "what" but the "why" of each experimental choice, reflecting a field-proven methodology for robust structural determination.

Part 1: Foundational Analysis - Piecing Together the Empirical Formula

The journey of structure elucidation commences with establishing the elemental composition and molecular weight of the unknown compound. This foundational data provides the initial constraints for proposing potential molecular structures.

Elemental Analysis: The Atomic Building Blocks

Elemental analysis by combustion is a cornerstone technique for determining the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in an organic compound. For CAS 1402411-46-4, the following results were obtained:

| Element | Percentage (%) |

| Carbon (C) | 57.83 |

| Hydrogen (H) | 6.06 |

| Nitrogen (N) | 16.86 |

The presence of oxygen is inferred by subtracting the sum of C, H, and N percentages from 100%, yielding 19.25%. These percentages are then used to determine the empirical formula, which represents the simplest whole-number ratio of atoms in the compound.

High-Resolution Mass Spectrometry (HRMS): The Molecular Weight

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular weight, allowing for the determination of the molecular formula.[1]

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote ionization.

-

Infusion: The sample is infused into the ESI source at a constant flow rate.

-

Ionization: A high voltage is applied to the capillary tip, generating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are accelerated into the time-of-flight (TOF) analyzer, where their mass-to-charge ratio (m/z) is determined based on their flight time to the detector.

The HRMS analysis of CAS 1402411-46-4 revealed a prominent molecular ion peak at m/z 167.0815 [M+H]⁺. This data, combined with the elemental analysis, allows for the unambiguous determination of the molecular formula as C₈H₁₀N₂O₂ .[2][]

Part 2: Spectroscopic Interrogation - Assembling the Connectivity

With the molecular formula established, the next phase involves elucidating the connectivity of the atoms using a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the chemical environment of individual atoms.[4][5]

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Interpreting the ¹H NMR Spectrum of CAS 1402411-46-4 (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 12.95 | br s | 1H | -COOH |

| 7.85 | s | 1H | Pyrazole H |

| 7.50 | s | 1H | Pyrazole H |

| 4.95 | s | 2H | -CH₂- |

| 1.80 | m | 1H | Cyclopropyl CH |

| 0.90 | m | 2H | Cyclopropyl CH₂ |

| 0.65 | m | 2H | Cyclopropyl CH₂ |

The broad singlet at 12.95 ppm is characteristic of a carboxylic acid proton. The two singlets in the aromatic region (7.85 and 7.50 ppm) suggest a disubstituted aromatic or heteroaromatic ring. The singlet at 4.95 ppm corresponds to a methylene group that is not coupled to any other protons. The complex multiplets in the upfield region (1.80, 0.90, and 0.65 ppm) are indicative of a cyclopropyl group.

¹³C NMR and DEPT-135 Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment further distinguishes between CH, CH₂, and CH₃ groups.

¹³C NMR and DEPT-135 Data for CAS 1402411-46-4 (in DMSO-d₆):

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| 170.5 | - | C=O (Carboxylic Acid) |

| 140.0 | CH | Pyrazole C |

| 130.0 | CH | Pyrazole C |

| 118.0 | - | Pyrazole C (quaternary) |

| 52.0 | CH₂ | -CH₂- |

| 8.0 | CH | Cyclopropyl CH |

| 4.5 | CH₂ | Cyclopropyl CH₂ |

The ¹³C NMR spectrum shows eight distinct carbon signals, consistent with the molecular formula. The DEPT-135 spectrum confirms the presence of one methylene group (positive signal), three CH groups (positive signals), and one quaternary carbon (absent in DEPT-135). The downfield signal at 170.5 ppm is characteristic of a carbonyl carbon in a carboxylic acid.

2D NMR Spectroscopy: Connecting the Pieces

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing the connectivity between protons and carbons.

Workflow for 2D NMR Analysis

Caption: 2D NMR data integration workflow.

-

COSY: Reveals correlations between coupled protons. In our case, it would confirm the couplings within the cyclopropyl ring system.

-

HSQC: Correlates each proton to its directly attached carbon atom. This allows for the unambiguous assignment of the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is instrumental in connecting the different fragments of the molecule. For instance, HMBC would show a correlation from the methylene protons (-CH₂-) to the pyrazole ring carbons and the carboxylic acid carbonyl carbon, thus establishing the core structure.

Part 3: Structure Confirmation and Final Assignment

The culmination of the analytical data allows for the confident proposal of the structure for CAS 1402411-46-4.

The Elucidated Structure

Based on the comprehensive analysis of the elemental analysis, HRMS, and NMR data, the structure of CAS 1402411-46-4 is determined to be 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetic acid .

Structural Features and Corresponding Data:

-

Molecular Formula (C₈H₁₀N₂O₂): Confirmed by elemental analysis and HRMS.[2][]

-

Carboxylic Acid (-COOH): Indicated by the ¹H NMR signal at 12.95 ppm and the ¹³C NMR signal at 170.5 ppm.

-

Pyrazole Ring: Supported by the two aromatic proton signals and three aromatic carbon signals in the NMR spectra.

-

Cyclopropyl Group: Evidenced by the characteristic upfield proton and carbon signals in the NMR spectra.

-

Methylene Linker (-CH₂-): Confirmed by the singlet at 4.95 ppm in the ¹H NMR and the signal at 52.0 ppm in the ¹³C NMR. The lack of coupling indicates its position between two quaternary centers (the pyrazole nitrogen and the carbonyl carbon).

Logical Deduction of Connectivity

References

- 1. Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 1402411-46-4 [chemicalbook.com]

- 4. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [dr.lib.iastate.edu]

An In-Depth Technical Guide to the Spectral Data Analysis of 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the novel heterocyclic compound, 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties is paramount. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. We will delve into the causality behind the observed spectral features, providing field-proven insights into the experimental choices and data interpretation. This guide is designed to be a self-validating system, with each analytical step logically explained and supported by authoritative references.

Introduction

This compound is a substituted pyrazole derivative. The pyrazole moiety is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which is a common scaffold in many biologically active compounds.[1] The presence of a cyclopropyl group and an acetic acid side chain introduces unique structural and electronic features that can influence its pharmacological properties. Accurate structural elucidation through spectral analysis is a critical first step in the development of any new chemical entity. This guide will focus on the detailed analysis of its ¹H NMR, ¹³C NMR, and Mass Spectrometry data.

References

A Technical Guide to Cyclopropyl-Substituted Pyrazoles: Synthesis, Biological Activity, and Structure-Activity Relationships

Abstract This technical guide provides an in-depth exploration of cyclopropyl-substituted pyrazoles, a chemical scaffold of significant interest in modern drug discovery. The pyrazole nucleus is a well-established "privileged structure" in medicinal chemistry, and its combination with the unique physicochemical properties of a cyclopropyl group has led to the development of potent and selective therapeutic agents.[1][2] This document offers a comprehensive overview for researchers and drug development professionals, detailing key synthetic methodologies, the broad pharmacological landscape of these compounds, and critical structure-activity relationship (SAR) insights that drive optimization. We will examine the causality behind experimental choices, present detailed protocols, and analyze case studies of cyclopropyl pyrazoles as cannabinoid receptor antagonists and γ-secretase inhibitors, among other applications.

Introduction

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[3][4] Its presence in numerous FDA-approved drugs—such as the anti-inflammatory celecoxib and the anti-obesity agent rimonabant—testifies to its versatility as a pharmacophore.[2][5][6] The pyrazole core is aromatic, capable of participating in hydrogen bonding as both a donor (N-1) and an acceptor (N-2), and its substitution pattern can be readily modified to fine-tune biological activity.[2]

The cyclopropyl group, the smallest carbocycle, is not merely a simple alkyl substituent. Its strained three-membered ring confers unique properties, including conformational rigidity and a distinct electronic character that resembles a double bond. In drug design, it is often introduced to improve metabolic stability, increase lipophilicity, and provide a specific conformational lock to enhance binding affinity with a biological target. This guide synthesizes the literature on the convergence of these two powerful moieties, providing a technical framework for the rational design and development of novel cyclopropyl-substituted pyrazole therapeutics.

Synthetic Strategies for Cyclopropyl-Pyrazole Scaffolds

The construction of the cyclopropyl-pyrazole core can be achieved through several strategic approaches. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Foundational Synthesis: The Knorr Cyclocondensation

The most fundamental and widely used method for pyrazole synthesis is the Knorr cyclocondensation, first reported in 1883.[5][7] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. When using an unsymmetrical dicarbonyl compound, the reaction can potentially yield two regioisomers, and controlling this selectivity is a key consideration.[8] The reaction mechanism proceeds via the formation of a hydrazone intermediate, followed by cyclization and dehydration to form the aromatic pyrazole ring.[8]

To introduce a cyclopropyl group, the 1,3-dicarbonyl precursor must contain the desired moiety. For example, the reaction of a cyclopropyl-β-diketone with a substituted hydrazine is a direct route to the target scaffold.

[3+2] Cycloaddition Reactions

1,3-dipolar cycloaddition offers a powerful alternative for constructing the pyrazole ring.[5][6] This method typically involves the reaction of a nitrile imine (the 1,3-dipole), often generated in situ from a hydrazonoyl halide, with a dipolarophile such as a cyclopropyl-substituted alkyne or alkene.[9] This approach provides excellent control over regioselectivity and is tolerant of a wide range of functional groups.

Modern & Catalytic Methodologies

Recent advancements have focused on improving the efficiency, selectivity, and environmental footprint of pyrazole synthesis.[3][10]

-

Multicomponent Reactions: These reactions combine three or more starting materials in a single pot to form the final product, minimizing waste and purification steps.[3]

-

Catalysis: The use of transition metals (e.g., copper, ruthenium) or heterogeneous catalysts (e.g., nano-ZnO) can enhance reaction rates and provide high regioselectivity under milder conditions than traditional methods.[5][7][11]

-

Green Chemistry: Microwave-assisted synthesis and the use of solvent-free conditions or green solvents are increasingly being employed to develop more sustainable synthetic pathways.[3][10]

Representative Experimental Protocol: Synthesis of a 1,5-Diaryl-3-cyclopropyl Pyrazole via Knorr Condensation

This protocol describes a general procedure. The specific reagents, solvents, and reaction times must be optimized for individual substrates.

-

Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-cyclopropyl-3-phenyl-1,3-propanedione (1.0 eq) in absolute ethanol (0.2 M).

-

Hydrazine Addition: Add the desired arylhydrazine hydrochloride (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume in vacuo.

-

Extraction: Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure pyrazole product.

The Pharmacological Landscape of Cyclopropyl Pyrazoles

The incorporation of a cyclopropyl group onto a pyrazole scaffold has yielded compounds with significant activity across diverse biological targets.

Case Study: Cannabinoid (CB1) Receptor Antagonists

The CB1 receptor is a well-validated target for the treatment of obesity.[12] The discontinued drug Rimonabant features a pyrazole core. Research into next-generation CB1 antagonists has focused on improving safety and efficacy profiles. Szabó et al. conducted extensive SAR studies on diaryl-pyrazole-3-carboxamides, identifying the cyclopropyl group as a key substituent for achieving high potency.[12]

Their work led to the identification of compound 11r (5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamide), which exhibited outstanding efficacy in reducing serum lipid parameters in animal models.[12]

| Compound | R Group at Phenyl C4 | CB1 Binding Affinity (Ki, nM) |

| Analog 1 | H | 15.3 |

| Analog 2 | Methyl | 8.7 |

| 11r | Cyclopropyl | 2.1 |

| Analog 4 | Isopropyl | 4.5 |

| Data synthesized from J Med Chem. 2009;52(14):4329-37.[12] |

The data clearly demonstrates that the cyclopropyl group provides a significant advantage in binding affinity compared to hydrogen or other small alkyl groups at this position.

Case Study: γ-Secretase Inhibitors

γ-Secretase is an enzyme implicated in the production of amyloid-β peptides, a hallmark of Alzheimer's disease. Cyclopropyl-substituted pyrazolo[4,3-c]quinolines, such as ELND006, have been investigated as metabolically stable γ-secretase inhibitors, demonstrating the utility of this scaffold in targeting complex neurological diseases.[5][6]

Other Therapeutic Applications

The cyclopropyl-pyrazole scaffold has demonstrated a broad range of other biological activities, making it a versatile starting point for various drug discovery programs.

| Biological Activity | Target Class/Organism Example | Reference(s) |

| Antimicrobial | S. aureus, E. coli | [5][13] |

| Anticancer | Various cancer cell lines | [3][4] |

| Anti-inflammatory | COX enzymes | [4][5] |

| Antiviral | Various viral strains | [3] |

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is crucial for rational drug design.

The Role of the Cyclopropyl Group

The cyclopropyl moiety is more than a simple lipophilic group. Its key contributions to SAR include:

-

Metabolic Stability: The C-H bonds of the cyclopropyl ring are generally more resistant to metabolic oxidation by cytochrome P450 enzymes compared to isopropyl or t-butyl groups.

-

Conformational Constraint: The rigid nature of the ring can lock a molecule into a specific, biologically active conformation, reducing the entropic penalty of binding.

-

Probing Binding Pockets: Its unique size and shape allow it to explore small, hydrophobic pockets within a receptor that larger or more flexible groups cannot access effectively.

SAR of Diaryl-Pyrazole CB1 Antagonists

In the development of CB1 antagonists, systematic modification of the pyrazole core revealed several key insights.[12]

-

N1-Aryl Group: A 2,4-dichlorophenyl group at the N1 position was found to be optimal for high affinity.

-

C5-Aryl Group: Substitution at the C4 position of this phenyl ring was explored. As shown in the table above, a cyclopropyl group provided the highest potency.[12]

-

C3-Amide: The nature of the amide at the C3 position was critical for modulating both potency and pharmacokinetic properties.

SAR of Meprin Inhibitors

Studies on pyrazole-based inhibitors of meprin α and β, a pair of metalloproteases, have also highlighted the importance of systematic structural modification.[14][15] Researchers found that:

-

Substitutions at the 3 and 5 positions of the pyrazole could modulate activity and selectivity between the two meprin isoforms.[14]

-

N-substitution on the pyrazole ring generally led to a decrease in activity, suggesting that an unsubstituted N-H may be important for binding, potentially as a hydrogen bond donor.[14]

Conclusion and Future Outlook

Cyclopropyl-substituted pyrazoles represent a highly valuable and versatile class of compounds in medicinal chemistry. The combination of a privileged heterocyclic scaffold with the unique properties of the cyclopropyl group has proven to be a successful strategy for developing potent and selective modulators of various biological targets. Established synthetic routes like the Knorr condensation, coupled with modern catalytic and multicomponent strategies, ensure that novel analogs can be accessed efficiently.

Future research will likely focus on applying this scaffold to new and challenging biological targets. The continued exploration of green synthetic methodologies will be crucial for the sustainable development of these compounds. As our understanding of structural biology and computational chemistry deepens, the rational design of next-generation cyclopropyl-pyrazole therapeutics holds immense promise for addressing unmet medical needs.

References

- 1. nbinno.com [nbinno.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. museonaturalistico.it [museonaturalistico.it]

- 4. jchr.org [jchr.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pyrazole synthesis [organic-chemistry.org]

- 12. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1][2][3][4] The compound 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid, featuring a cyclopropyl group and an acetic acid moiety, presents a unique chemical entity with significant therapeutic potential. This guide provides a comprehensive exploration of its prospective molecular targets, drawing upon the established pharmacology of structurally related pyrazole derivatives. We delve into the rationale for investigating its effects on key pathways in oncology, inflammation, and neurology, offering detailed experimental protocols and conceptual frameworks to guide future research and drug development endeavors.

Introduction to this compound

This compound is a heterocyclic compound characterized by a central pyrazole ring substituted with a cyclopropyl group at the C4 position and an acetic acid group at the N1 position. The pyrazole nucleus is known for its diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][3][4] The incorporation of a cyclopropyl ring can enhance metabolic stability and binding affinity to target proteins. The acetic acid side chain introduces a carboxylic acid functional group, which can participate in key hydrogen bonding interactions with biological targets and improve pharmacokinetic properties.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1402411-46-4 |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Structure |

Potential Therapeutic Targets in Oncology

The pyrazole scaffold is a common feature in many small-molecule kinase inhibitors and other anticancer agents.[5][6][7][8] The structural motifs present in this compound suggest its potential to interact with key signaling pathways implicated in cancer progression.

Epidermal Growth Factor Receptor (EGFR) and Downstream PI3K/AKT/mTOR Signaling

Rationale: Numerous pyrazole derivatives have been developed as potent inhibitors of EGFR, a receptor tyrosine kinase that, when overexpressed or mutated, drives tumor growth in various cancers.[9][10][11] Dysregulation of the EGFR signaling cascade often leads to the activation of the PI3K/AKT/mTOR pathway, a central regulator of cell proliferation, survival, and metabolism.[2][12][13][14][15] The pyrazole core of the topic compound could potentially serve as a scaffold to bind to the ATP-binding pocket of EGFR or other kinases in this pathway.

Signaling Pathway Diagram:

Caption: Potential inhibition of the EGFR/PI3K/AKT/mTOR pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Objective: To determine the inhibitory activity of this compound against EGFR and PI3Kα.

-

Materials: Recombinant human EGFR and PI3Kα enzymes, ATP, appropriate substrates (e.g., poly(Glu, Tyr) for EGFR, PIP2 for PI3Kα), test compound, positive control inhibitors (e.g., Erlotinib for EGFR, Alpelisib for PI3Kα), assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare a serial dilution of this compound.

-

In a 96-well plate, add the kinase, substrate, and test compound or control.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for the recommended time.

-

Stop the reaction and measure the signal according to the detection kit manufacturer's instructions.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

-

Potential Therapeutic Targets in Inflammation

Pyrazole derivatives are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs), with celecoxib being a prominent example.[1][16] Their anti-inflammatory effects are often mediated through the inhibition of enzymes involved in the inflammatory cascade.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

Experimental Workflow Diagram:

Caption: Workflow for evaluating anti-inflammatory activity.

Experimental Protocol: Cellular Assay for Anti-inflammatory Activity

-

Objective: To assess the ability of this compound to inhibit the production of pro-inflammatory mediators in a cellular context.

-

Materials: RAW 264.7 macrophage cell line, cell culture medium, lipopolysaccharide (LPS), this compound, a positive control (e.g., Indomethacin), and ELISA kits for prostaglandin E2 (PGE2) and leukotriene B4 (LTB4).

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound or control for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentrations of PGE2 and LTB4 in the supernatant using ELISA kits.

-

Determine the IC₅₀ for the inhibition of PGE2 and LTB4 production.

-

Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Lymphocytes (CRTh2)

Rationale: CRTh2 is a G protein-coupled receptor that mediates the pro-inflammatory effects of prostaglandin D2 (PGD2). Antagonists of CRTh2 are being investigated for the treatment of allergic inflammation, such as asthma. Notably, 2-(1H-pyrazol-1-yl)acetic acid derivatives have been identified as potent CRTh2 antagonists.[20][21][22][23][24] The structural similarity of the topic compound to these known antagonists makes CRTh2 a compelling potential target.

Potential Therapeutic Targets in Neurological Disorders

Cannabinoid Receptor 1 (CB1)

Rationale: The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor primarily expressed in the central nervous system and is involved in regulating appetite, pain, and mood. Diaryl-pyrazole-3-carboxamides are a well-established class of CB1 receptor antagonists.[25][26][27][28][29][30] While this compound has a different substitution pattern, the presence of the pyrazole core warrants investigation into its potential interaction with the CB1 receptor, particularly given the role of cyclopropyl groups in some known CB1 modulators.[26]

Experimental Protocol: Radioligand Binding Assay for CB1 Receptor

-

Objective: To determine the binding affinity of this compound to the human CB1 receptor.

-

Materials: Membranes from cells expressing the human CB1 receptor, a radiolabeled CB1 antagonist (e.g., [³H]SR141716A), this compound, a known CB1 antagonist for non-specific binding determination (e.g., unlabeled SR141716A), binding buffer, and a scintillation counter.

-

Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of the unlabeled antagonist.

-

Incubate the plate at 30°C for 90 minutes.

-

Harvest the membranes onto filter plates and wash to remove unbound radioligand.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Calculate the specific binding and determine the Ki value for the test compound.

-

Summary and Future Directions

This compound is a promising scaffold for the development of novel therapeutics. Based on the extensive literature on pyrazole derivatives, the most promising avenues for investigation include its potential as an anticancer agent targeting kinase signaling pathways, an anti-inflammatory drug modulating pro-inflammatory enzyme activity, and a modulator of G protein-coupled receptors involved in neurological and inflammatory conditions. The experimental protocols outlined in this guide provide a starting point for elucidating the mechanism of action of this compound and validating its potential therapeutic targets. Further research, including structure-activity relationship studies and in vivo efficacy models, will be crucial in advancing this compound from a promising chemical entity to a potential clinical candidate.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jchr.org [jchr.org]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. srrjournals.com [srrjournals.com]

- 8. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrazole, Pyrazoline, and Fused Pyrazole Derivatives: New Horizons in EGFR-Targeted Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. [PDF] Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades | Semantic Scholar [semanticscholar.org]

- 16. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 18. researchgate.net [researchgate.net]

- 19. news-medical.net [news-medical.net]

- 20. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists [ouci.dntb.gov.ua]

- 22. 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists PMID: 23601708 | MCE [medchemexpress.cn]

- 24. 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Diaryl dihydropyrazole-3-carboxamides with significant in vivo antiobesity activity related to CB1 receptor antagonism: synthesis, biological evaluation, and molecular modeling in the homology model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Novel pyrazole-3-carboxamide derivatives as cannabinoid-1 (CB1) antagonists: journey from non-polar to polar amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

A Technical Guide to the Solubility Assessment of 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid for Pharmaceutical Research

Abstract

The preclinical and formulation stages of drug development are critically dependent on a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs). Among these, solubility is a cornerstone parameter that directly influences bioavailability, dosage form design, and the reliability of in vitro screening assays.[1][2] This technical guide provides an in-depth framework for determining the solubility of 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid, a heterocyclic compound featuring a pyrazole core.[3][4] Given the absence of extensive public solubility data for this specific molecule, this document focuses on establishing a robust, scientifically-grounded methodology. We will detail the industry-standard shake-flask method for measuring thermodynamic equilibrium solubility, outline a precise analytical quantification procedure using High-Performance Liquid Chromatography (HPLC), and discuss the key molecular factors that govern the solubility profile of this compound. This guide is intended for researchers, chemists, and formulation scientists engaged in the characterization and development of novel pharmaceutical agents.

Introduction: The Central Role of Solubility

This compound belongs to the pyrazole class of N-heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[4] The molecule's structure, featuring a cyclopropyl group and an acetic acid moiety, suggests a unique combination of lipophilic and hydrophilic characteristics that will dictate its behavior in various solvent systems.[3]

Molecular Structure:

-

Chemical Formula: C₈H₁₀N₂O₂

-

Molecular Weight: 166.18 g/mol

-

SMILES: C1CC1C2=CN(N=C2)CC(=O)O

A compound's therapeutic efficacy can be profoundly limited by poor solubility.[2] Low aqueous solubility can lead to poor absorption and bioavailability, while low solubility in organic solvents can complicate synthesis, purification, and the preparation of stock solutions for in vitro testing.[1] Kinetic solubility assays, often used in high-throughput screening, can sometimes overestimate a compound's true solubility due to the formation of supersaturated solutions, making the determination of thermodynamic (equilibrium) solubility essential for lead optimization and formulation.[1][5] This guide therefore focuses on the "gold standard" shake-flask method to provide reliable and reproducible solubility data.[5][6]

Guiding Principles: Physicochemical Properties and Their Impact

The solubility of this compound is not a single value but a profile dependent on the interplay between its structure and the properties of the solvent. Understanding these factors is key to interpreting experimental results.

-

Ionization (pKa): The presence of the carboxylic acid group makes this molecule a weak acid. Its state of ionization is therefore highly pH-dependent. In acidic environments (pH < pKa), the molecule will be predominantly in its neutral, less polar form, typically exhibiting lower aqueous solubility. In neutral or basic environments (pH > pKa), it will deprotonate to form a more polar carboxylate salt, leading to a significant increase in aqueous solubility. Determining the pKa is crucial for predicting its behavior in physiological environments (e.g., the gastrointestinal tract).

-

Lipophilicity (LogP): The LogP (octanol-water partition coefficient) measures the lipophilicity of a compound. The cyclopropyl and pyrazole groups contribute to the molecule's lipophilicity, which will favor solubility in non-polar organic solvents. Conversely, the acetic acid group provides hydrophilicity. The balance between these features will determine its solubility profile across a range of solvents.

-

Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure must be overcome by the energy of solvation. Different crystalline forms (polymorphs) of the same compound can have different lattice energies and, consequently, different solubilities.[6]

The logical relationship between these properties and the resulting solubility is illustrated below.

Caption: Interplay of physicochemical properties governing solubility.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the most reliable technique for determining equilibrium solubility.[5][6] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to allow the system to reach equilibrium.

Workflow Overview

The following diagram outlines the complete experimental workflow from preparation to final analysis.

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Methodology

Materials & Reagents:

-

This compound (solid, purity ≥95%)

-

Glass vials with screw caps (e.g., 2-8 mL)

-

Orbital shaker with temperature control

-

Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Solvents for Testing:

-

Aqueous: Phosphate-buffered saline (PBS) at pH 7.4, pH 1.2 (simulated gastric fluid), pH 4.6 acetate buffer.[7]

-

Organic (Polar Protic): Methanol, Ethanol

-

Organic (Polar Aprotic): Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)

-

Organic (Non-Polar): Dichloromethane (DCM)

-

-

HPLC system with UV detector

Procedure:

-

Compound Addition: Accurately weigh an excess amount of this compound (e.g., 5-10 mg) and add it to a vial. The amount should be sufficient to ensure solid remains after equilibrium is reached.[7]

-

Causality: The presence of undissolved solid at the end of the experiment is the only visual confirmation that a saturated, equilibrium state has been achieved.[7]

-

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1-2 mL) to the vial. For aqueous buffers, confirm the pH of the resulting suspension at the start and end of the experiment, as a high concentration of an acidic or basic compound can alter the buffer pH.[5]

-

Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for 24 to 72 hours. A duration of 24 hours is typically sufficient for most compounds to reach equilibrium.[1][7]

-

Causality: Prolonged, consistent agitation ensures maximum contact between the solid and solvent, facilitating the dissolution process until the rate of dissolution equals the rate of precipitation. Constant temperature is critical as solubility is temperature-dependent.[8]

-

-